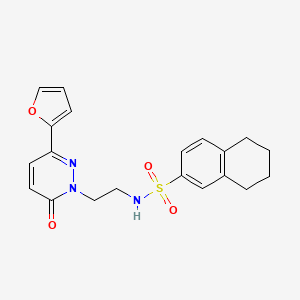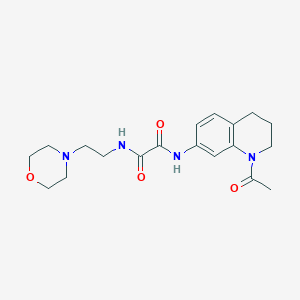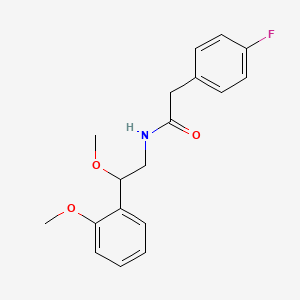![molecular formula C8H18Cl2N2 B2895137 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2007921-13-1](/img/structure/B2895137.png)
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . Pyrrolopyridines are part of a larger class of compounds known as heterocyclic compounds (ring structures that contain various elements including nitrogen (N), oxygen (O), sulfur (S) etc. along with carbon ©).
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom) . The “2-Methyl” indicates a methyl group (-CH3) attached to the second carbon in the ring structure.
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridines would depend on the specific substituents and conditions. In general, these compounds can undergo reactions typical of aromatic heterocycles .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Catalysis
The study of chemical reactions facilitated by specific compounds provides insights into their potential applications in scientific research. For instance, the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex illustrates the compound's role in selective deuterium labeling and hydrogenation reactions. This process highlights the compound's utility in synthetic chemistry for modifying molecular structures and enhancing our understanding of reaction mechanisms (Resano Barrio et al., 2004).
Structural Characterization and Analysis
The structural characterization of chemicals is crucial for understanding their properties and potential applications. For example, the NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] offer detailed insights into the molecular architecture and electronic properties of these compounds. Such studies are fundamental in the development of new materials and drugs by providing a comprehensive understanding of molecular interactions and stability (Laihia et al., 2006).
Molecular Electronics and Nonlinear Optics
The exploration of compounds for applications in molecular electronics and nonlinear optics is an area of significant interest. Research into the synthesis, characterization, and reactivity of specific heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, reveals their potential in non-linear optics due to their hyperpolarizability. These compounds could lead to advancements in the development of materials for electronic devices and optical systems, demonstrating the versatility of chemical compounds in technological applications (Murthy et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit inhibitory activity againstFGFR1 , a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
It’s worth noting that similar compounds have been shown to stimulate glucose uptake into muscle and fat cells , suggesting a potential role in glucose metabolism.
Biochemical Pathways
Related compounds have been found to influence glucose metabolism , suggesting that this compound may also interact with pathways related to glucose uptake and utilization.
Result of Action
Related compounds have been shown to reduce blood glucose levels , suggesting potential antidiabetic effects.
Eigenschaften
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-2-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQPYHBNDBHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)


